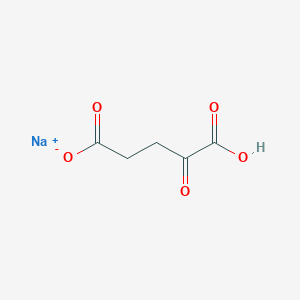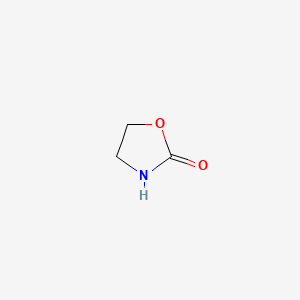
2-恶唑烷酮
描述
2-Oxazolidinone is a five-membered cyclic carbamate . It is well known as a pharmacophore for antibacterial agents represented by two marketed medicines, Linezolid and Tedizolid . It is also used as a chiral auxiliary for the enantioselective synthesis of β-lactams and as a recyclable derivatizing agent for the chromatographic resolution of primary amines via allophanates .
Synthesis Analysis
The synthesis of 2-oxazolidinones has gained increasing interest due to their unique mechanism of action that assures high antibiotic efficiency and low susceptibility to resistance mechanisms . Recent advances in the chemistry of 2-oxazolidinones emphasize their synthesis, employing different catalytic systems or catalyst-free conditions, as well as on their ring-opening transformations through decarboxylative coupling . Enantioselective synthesis of 2-oxazolidinones by ruthenium (II)–NHC-catalysed asymmetric hydrogenation of 2-oxazolones has been developed .
Molecular Structure Analysis
2-Oxazolidinones are characterized by a chemical structure including the oxazolidone ring with the S configuration of substituent at C5, the acylaminomethyl group linked to C5, and the N-aryl substituent . The molecular structure of STD includes three rings, i.e., oxazolidin-2-one with a (methyl)acetamide substituent, fluorophenyl, and thiomorpholine .
Chemical Reactions Analysis
2-Oxazolidinones undergo various chemical reactions. They are involved in ring-opening transformations through decarboxylative coupling . A recent study reported the regioselective ring-opening reaction of non-activated 2-oxazolidinones promoted by in situ generated chalcogenolate anions .
Physical and Chemical Properties Analysis
2-Oxazolidinones are off-white to yellow-beige crystals or powder . They are characterized by poor water solubility .
科学研究应用
抗菌应用
2-恶唑烷酮衍生物,如恶唑烷酮,以其广谱抗菌活性而闻名,尤其对革兰氏阳性菌有效,包括耐甲氧西林金黄色葡萄球菌 (MRSA) 和耐万古霉素肠球菌。它们通过抑制细菌中的蛋白质合成发挥作用,具体而言是通过结合核糖体的 50S 亚基,从而阻止细菌蛋白质合成中功能性 70S 起始复合物的形成 (Bozdoğan & Appelbaum, 2004).
超越抗菌活性
最近的研究扩展了对 2-恶唑烷酮衍生物的理解,强调了它们在超越抗菌应用的各种生物活性中的潜力。这包括它们在不同药理学背景中的作用,尽管这些应用的具体细节尚未完全明确 (袁等人,2022).
合成与发展
已经开发出合成对映体纯净的 2-恶唑烷酮的有效途径,扩大了它们在药理学研究中的适用性。这包括从 D-甘露醇和 L-抗坏血酸等常见化合物开始合成衍生物,展示了 2-恶唑烷酮在药物化学中的多功能性 (Danielmeier & Steckhan, 1995).
在细菌和人类中的作用机制
恶唑烷酮的作用机制及其与细菌和人类核糖体的相互作用一直是重要的研究领域。研究表明,它们与细菌核糖体的 A 位点相互作用,还可以与人类细胞中的线粒体核糖体结合,这解释了它们的一些临床副作用 (Leach 等人,2007).
作用机制
2-Oxazolidinone, also known as Oxazolidin-2-one, is a synthetic antimicrobial agent with a unique mechanism of action . This article will cover its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.
Target of Action
2-Oxazolidinone primarily targets Gram-positive bacteria , including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococci (VRE), and Mycobacterium tuberculosis . It binds to the 50S ribosomal subunit of the bacteria, preventing the formation of a functional 70S initiation complex .
Mode of Action
The compound works as a protein synthesis inhibitor , targeting an early step involving the binding of N-formylmethionyl-tRNA to the ribosome . By inhibiting the formation of the 70S initiation complex, 2-Oxazolidinone prevents the bacteria from producing proteins they need to grow and multiply .
Biochemical Pathways
The primary biochemical pathway affected by 2-Oxazolidinone is the protein biosynthesis pathway . By inhibiting the formation of the 70S initiation complex, the compound disrupts the translation of mRNA into protein, thereby inhibiting bacterial growth .
Pharmacokinetics
2-Oxazolidinone exhibits a favorable pharmacokinetic profile with excellent bioavailability and good tissue and organ penetration . The elimination half-life of linezolid, a member of the oxazolidinone class, is approximately 5–7 hours .
Result of Action
The result of 2-Oxazolidinone’s action is the inhibition of bacterial growth . By preventing protein synthesis, the compound effectively stops the bacteria from growing and multiplying . This makes 2-Oxazolidinone an effective treatment for infections caused by multidrug-resistant Gram-positive bacteria .
Action Environment
The efficacy and stability of 2-Oxazolidinone can be influenced by environmental factors. For instance, the compound’s action can be affected by the presence of carbon dioxide (CO2). In solvent-free conditions, CO2 can be incorporated into 2-Oxazolidinone, affecting its synthesis . Additionally, resistance to 2-Oxazolidinone can develop through mutations and acquisition of resistance genes, often associated with mobile genetic elements .
安全和危害
未来方向
生化分析
Biochemical Properties
2-Oxazolidinone exhibits its antibacterial effects by inhibiting protein synthesis. It binds to the peptidyl transferase center of the bacterial ribosome, preventing the formation of a functional 70S initiation complex . This unique mechanism of action assures high antibiotic efficiency and low susceptibility to resistance mechanisms .
Cellular Effects
2-Oxazolidinone has a broad-spectrum activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . It inhibits bacterial growth by preventing the production of functional proteins, which can have a significant impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 2-Oxazolidinone involves binding to the peptidyl transferase center of the bacterial ribosome . This binding interaction inhibits protein synthesis, thereby exerting its effects at the molecular level. It can lead to changes in gene expression and can affect enzyme activity within the cell .
Metabolic Pathways
It is known that similar oxazolidinones undergo metabolic degradation involving ring opening, generating various metabolites
Transport and Distribution
It is known that Gram-negative pathogens are intrinsically resistant to similar oxazolidinones due to efflux pumps that force the antibiotic out of the cell faster than it can accumulate
Subcellular Localization
Given its mechanism of action, it is likely that 2-Oxazolidinone localizes to the bacterial ribosome where it exerts its effects
属性
IUPAC Name |
1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO2/c5-3-4-1-2-6-3/h1-2H2,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXIZTKNFFYFOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074326 | |
| Record name | 2-Oxazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | 2-Oxazolidinone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19667 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
>13.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID57260826 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
497-25-6, 51667-26-6 | |
| Record name | 2-Oxazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=497-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Oxazolidin-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxazolidinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051667266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Oxazolidinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38240 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Oxazolidinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35382 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Oxazolidinone | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Oxazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-oxazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.129 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-OXAZOLIDINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4D49W92PP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-oxazolidinone?
A1: The molecular formula of 2-oxazolidinone is C3H5NO2, and its molecular weight is 89.08 g/mol.
Q2: How can 2-oxazolidinones be synthesized?
A2: Several synthetic routes exist, including:
- Reaction of epoxides with isocyanates: This approach can be catalyzed by either nucleophilic or electrophilic catalysts. The reaction's regioselectivity, particularly the position of substitution on the 2-oxazolidinone ring (4- or 5-substituted), depends on the chosen epoxide and catalyst. []
- Cyclization of β-amino alcohols with carbonyl precursors: This method often utilizes phosgene, chloroformate, or diethyl carbonate. [, , ]
- Cyclization of vinyl or propargyl carbamates: This pathway can be base- or transition metal-catalyzed and offers milder conditions for synthesizing various substituted oxazolidinones. []
- Carboxylative cyclization of propargylic amines with CO2: This approach often employs N-heterocyclic carbenes (NHCs) as catalysts and can selectively yield either 2-oxazolidinones or 2-oxazolones depending on the reaction conditions. [, ]
Q3: How can the structure of 2-oxazolidinones be confirmed?
A3: Common spectroscopic techniques used for structural confirmation include:
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR and 13C NMR): Provides information about the hydrogen and carbon environments in the molecule. [, , , , , ]
- Infrared (IR) spectroscopy: Helps identify functional groups present in the molecule, with characteristic absorption bands for amide and carbonyl groups. [, ]
- Mass spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound. [, , ]
Q4: What are some applications of 2-oxazolidinones?
A4: 2-Oxazolidinones have found applications as:
- Chiral auxiliaries in asymmetric synthesis: They enable enantioselective synthesis of complex molecules by providing stereocontrol during reactions like alkylations, Diels-Alder reactions, Michael additions, and aldol reactions. [, , , , ]
- Protecting groups for 1,2-amino alcohols: Their stability and ease of removal under specific conditions make them suitable protecting groups in multistep organic synthesis. []
- Antibacterial agents: The most notable example is linezolid, a clinically used oxazolidinone antibiotic effective against methicillin-resistant Staphylococcus aureus (MRSA). [, , , ]
- Intermediates in the synthesis of other heterocycles: For example, they can be converted to 2-oxazolines through metal oxide-assisted CO2 extrusion and rearrangement reactions. []
Q5: How does the structure of 2-oxazolidinones influence their diastereoselectivity as chiral auxiliaries?
A5: The substituents on the 2-oxazolidinone ring play a crucial role in controlling diastereoselectivity. For instance:
- (4S,5R)-5-Methyl-2-oxazolidinone-4-carboxylic acid undergoes electrochemical decarboxylative methoxylation to yield (4S,4R)-4-methoxy-5-methyl-2-oxazolinone, which exhibits high diastereoselectivity in amidoalkylation reactions with organocopper reagents, yielding trans-4-alkyl- or 4-aryl-substituted 2-oxazolidinones. []
- N-Acyl derivatives of 5,5-diaryl-4-isopropyl-2-oxazolidinones display varying degrees of diastereoselectivity depending on the aryl substituents and reaction conditions during alkylation reactions. []
- (S)-N-Acyl-4-benzyl-5,5-dimethyloxazolidin-2-ones provide high diastereoselectivity in enolate alkylation reactions, leading to enantioenriched α-substituted aldehydes. []
- (S)-N-Acyl-4-phenyl-5,5-dimethyloxazolidin-2-ones undergo highly diastereoselective conjugate additions with organocuprates, enabling the synthesis of enantioenriched β-substituted aldehydes. []
Q6: Can 2-oxazolidinones be used to prepare specific enantiomers?
A6: Yes, by employing enantiomerically pure starting materials or chiral auxiliaries, specific enantiomers can be synthesized. For example, using (S)-(-)-4-benzyl-N-methacryloyl-2-oxazolidinone in 1,3-dipolar cycloaddition reactions with nitrones yields highly substituted isoxazolidines with controlled stereochemistry. []
Q7: How does difluorination of 3-methyl-2-oxazolidinone (NMO) impact its physicochemical properties and applications in lithium batteries?
A7: Difluorination of NMO leads to a mixture of 4,4′-difluoro-3-methyl-2-oxazolidinone and 4,5-difluoro-3-methyl-2-oxazolidinone. Compared to unmodified NMO, the difluorinated mixture exhibits decreased relative permittivity and ionic conductivity, alongside increased dynamic viscosity and anodic stability. When added to lithium-ion battery electrolytes, difluorinated NMO helps suppress discharge capacity fading. []
Q8: Can 2-oxazolidinones act as corrosion inhibitors?
A8: Yes, research suggests that some 2-oxazolidinones show promise as inhibitors of acid corrosion in steel. The degree of protection depends on factors like temperature and inhibitor concentration. []
Q9: How is computational chemistry applied in 2-oxazolidinone research?
A9: Computational methods play a vital role in:
- Predicting spontaneous resolution of 2-oxazolidinone racemates: Crystal structure prediction simulations help determine the relative stabilities of enantiomeric and racemic crystal forms. []
- Developing quantitative structure-activity relationship (QSAR) models: These models correlate structural features of 2-oxazolidinones with their biological activity, such as CETP inhibitory activity. Machine learning techniques like multiple linear regression, support vector regression, and feedforward neural networks are employed to build robust predictive models. []
- Understanding the binding interactions of 2-oxazolidinones with their targets: Molecular docking simulations provide insights into the binding mode and affinity of these compounds with enzymes or receptors. []
Q10: What are some potential future directions for 2-oxazolidinone research?
A10: Future research may focus on:
- Developing novel 2-oxazolidinone-based antibacterial agents: This includes addressing challenges like emerging resistance mechanisms and improving pharmacological properties. [, , ]
- Expanding the use of computational tools in designing and optimizing 2-oxazolidinones: Further development and application of QSAR models and other computational approaches can accelerate the discovery of new derivatives with improved activity, selectivity, and pharmacokinetic properties. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



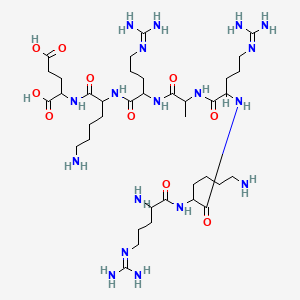
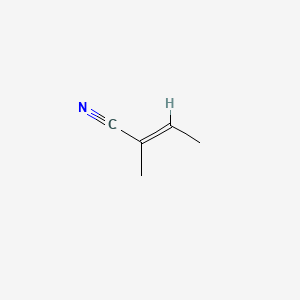
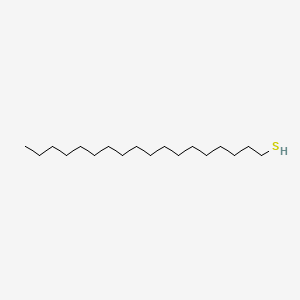

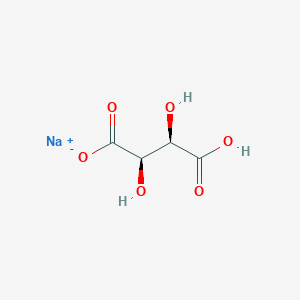
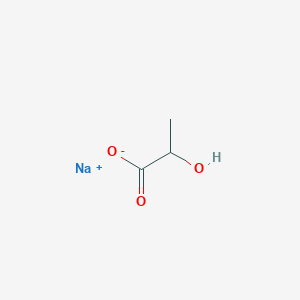
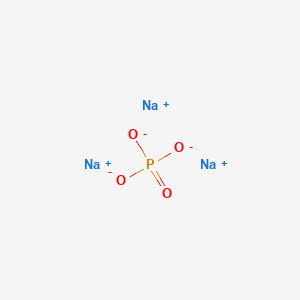
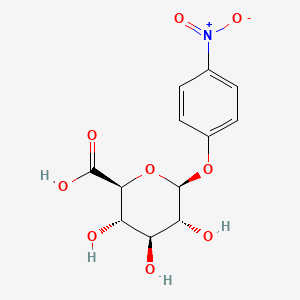

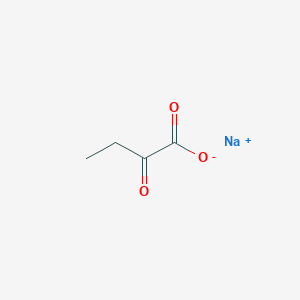
![[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]azanium;chloride](/img/structure/B7803253.png)
